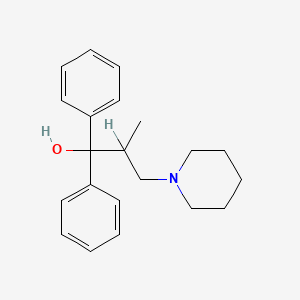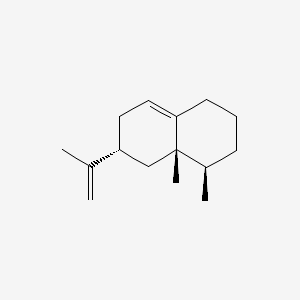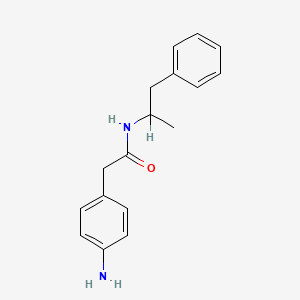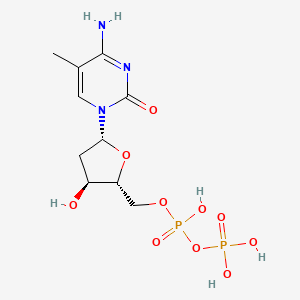
5-Methyldeoxycytidine 5'-(trihydrogen diphosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyldeoxycytidine 5'-(trihydrogen diphosphate) is a 2'-deoxycytidine phosphate and a pyrimidine 2'-deoxyribonucleoside 5'-diphosphate. It is a conjugate acid of a 5-methyldeoxycytidine 5'-diphosphate(3-).
Applications De Recherche Scientifique
Biochemical Mechanisms in Human Cells
Research by Vilpo and Vilpo (1991) explores the biochemical mechanisms preventing the reutilization of DNA 5-methylcytosine in human cells. Their study demonstrates that stringent discrimination of 5-methyldeoxycytidine 5'-(trihydrogen diphosphate) by cellular monophosphokinases is a key mechanism to avoid its reutilization in DNA synthesis, which could have significant implications on cellular control and gene expression (Vilpo & Vilpo, 1991).
Quantitation in DNA
Wilson et al. (1986) developed a sensitive method for quantifying 5-methyldeoxycytidine in DNA. This method allows the precise determination of 5-methyldeoxycytidine content in various cell types, important for understanding genomic methylation patterns (Wilson et al., 1986).
Role in Ribonucleotide Reduction
Baker et al. (1991) found that certain diphosphates of 5-methyldeoxycytidine act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This discovery has implications for understanding the mechanisms of certain anticancer agents (Baker et al., 1991).
Enzymatic Synthesis and DNA Methylation
Wang, Huang, and Ehrlich (1982) developed an enzymatic method to synthesize 5-methyldeoxycytidine triphosphate, which plays a crucial role in the substitution of cytosine residues in DNA. This process is important for studying DNA methylation, a key mechanism in gene expression and regulation (Wang, Huang, & Ehrlich, 1982).
Inhibition of DNA Synthesis
Heinemann et al. (1990) explored the inhibitory effects of certain deoxycytidine analogs on DNA synthesis in cells, providing insights into mechanisms that could be exploited for therapeutic purposes in treating cancer (Heinemann et al., 1990).
Propriétés
Nom du produit |
5-Methyldeoxycytidine 5'-(trihydrogen diphosphate) |
|---|---|
Formule moléculaire |
C10H17N3O10P2 |
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N3O10P2/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(22-8)4-21-25(19,20)23-24(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H2,11,12,15)(H2,16,17,18)/t6-,7+,8+/m0/s1 |
Clé InChI |
SHFOWZBOBJJZAP-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2R,3R)-6-hydroxy-2-(4-hydroxyphenyl)-4-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B1197421.png)
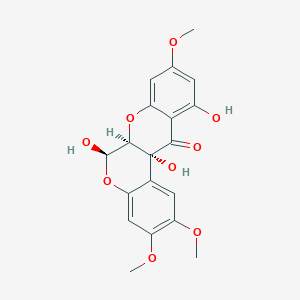
![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)
![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)
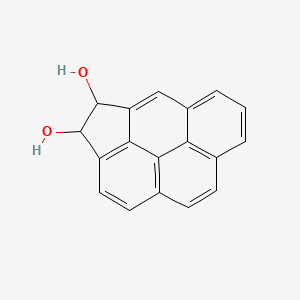
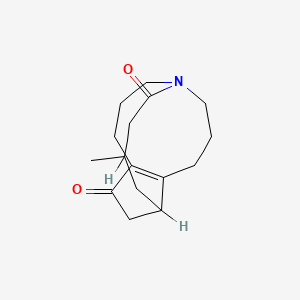
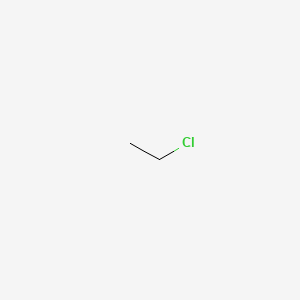
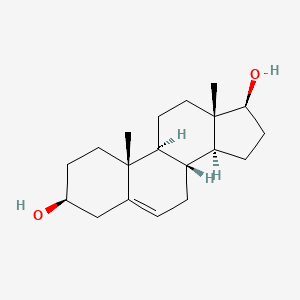
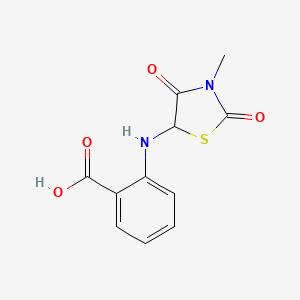
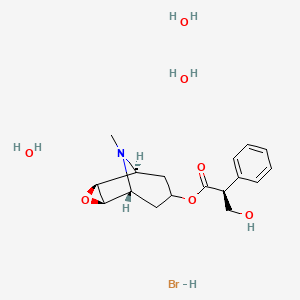
![1-[(3,4-Dimethoxyphenyl)-[1-(thiophen-2-ylmethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1197441.png)
